Maytefolin B

Description

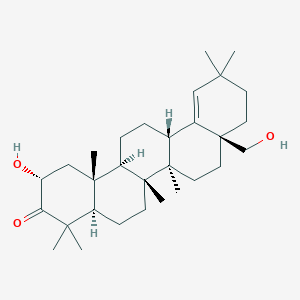

Maytefolin B is a triterpenoid compound isolated from species of the genus Maytenus, particularly Maytenus ilicifolia . It belongs to the 18R-D:A-friedoeuphane skeleton class of triterpenes, characterized by a complex tetracyclic structure with oxygenated functional groups. Phytochemical studies highlight its presence in leaves and bark extracts, where it contributes to the plant’s traditional medicinal uses, such as treating gastric ulcers and dyspepsia .

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(2R,4aR,6aS,6aR,6bR,8aS,14aR,14bR)-2-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-2,4a,5,6,6a,7,8,9,10,13,14,14a-dodecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H48O3/c1-25(2)12-14-30(18-31)15-13-28(6)19(20(30)16-25)8-9-23-27(5)17-21(32)24(33)26(3,4)22(27)10-11-29(23,28)7/h16,19,21-23,31-32H,8-15,17-18H2,1-7H3/t19-,21-,22+,23-,27+,28-,29-,30-/m1/s1 |

InChI Key |

PQCMWOGZTLKPKA-FTVLWJDISA-N |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)(C)C)CO |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C)CO)C |

Synonyms |

maytefolin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Triterpenoids

Key Observations :

- This compound and C share the same 18R-D:A-friedoeuphane skeleton but differ in side-chain modifications. Maytefolin C features a caffeate ester at C-3, while this compound has a simpler hydroxylated side chain .

- Ursane-type triterpenes (e.g., Krukovine D) exhibit distinct Δ<sup>12</sup> double bonds and methoxy/stearyloxy substitutions, which enhance lipophilicity compared to this compound’s polar hydroxyl groups .

- Dammarane triterpenes from M. macrocarpa lack the friedoeuphane core but share oxygenated functional groups, suggesting convergent biosynthetic pathways .

Functional and Bioactivity Comparisons

Table 2: Bioactivity Profiles of this compound and Analogues

Key Observations :

- Maytefolin C’s caffeate ester enhances its COX-2 inhibitory activity compared to this compound, which lacks this moiety .

- Ursane derivatives like Krukovine D and 3β-stearyloxy-urs-12-ene exhibit cytotoxicity and lipophilicity-dependent bioactivity, contrasting with this compound’s polar structure .

- Dammarane triterpenes show divergent antifungal effects, likely due to their aldehyde-terminated side chains .

Q & A

Basic: What are the standard protocols for synthesizing and characterizing Maytefolin B in preclinical research?

Answer:

Synthesis protocols should include detailed reaction conditions (solvents, catalysts, temperatures), purification methods (e.g., column chromatography, recrystallization), and characterization via NMR, HPLC, and mass spectrometry. For reproducibility, document procedural deviations (e.g., yield variations) and validate purity using quantitative thresholds (e.g., ≥95% purity). Experimental sections must avoid redundancy with figures/tables and prioritize clarity for replication . For novel derivatives, provide full spectral data; for known compounds, cite prior authentication methods .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Systematically evaluate methodological variables (e.g., cell lines, assay conditions, solvent systems) using frameworks like PRISMA . Conduct sensitivity analyses to identify confounding factors (e.g., cytotoxicity thresholds, batch-to-batch compound variability). Cross-validate findings via orthogonal assays (e.g., in vitro vs. in vivo models) and apply meta-analytical tools to quantify heterogeneity . Discrepancies may arise from impurities or degradation products, necessitating stability studies under experimental conditions .

Basic: How to design a robust literature review framework for this compound’s pharmacological properties?

Answer:

Use structured search strings (e.g., "this compound AND (bioactivity OR pharmacokinetics)") in databases like Web of Science or PubMed, prioritizing peer-reviewed journals . Apply the PICO framework to define Population (e.g., cell type), Intervention (dose range), Comparison (control groups), and Outcomes (IC50, AUC). Critically appraise sources for bias (e.g., small sample sizes, lack of blinding) and synthesize findings thematically (e.g., mechanisms, toxicity) .

Advanced: What strategies optimize data collection for studying this compound’s mechanism of action?

Answer:

Combine multi-omics approaches (transcriptomics, proteomics) with phenotypic assays to triangulate mechanisms. Use CRISPR screens or siRNA knockdowns to validate target engagement. For in vivo studies, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect . Ensure raw data (e.g., RNA-seq files) are deposited in public repositories (e.g., GEO) with metadata adhering to FAIR principles .

Basic: What statistical methods are recommended for analyzing this compound’s dose-response relationships?

Answer:

Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) and report IC50/EC50 values with 95% confidence intervals. Assess goodness-of-fit via R² or Akaike criteria. For comparative studies, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Include uncertainty propagation in potency calculations (e.g., error bars for triplicate measurements) .

Advanced: How can researchers ensure reproducibility in this compound’s experimental models?

Answer:

Standardize protocols using guidelines like ARRIVE for in vivo studies. Document batch-specific compound characterization (e.g., NMR spectra, HPLC traces) and storage conditions (e.g., desiccation, −80°C). Implement blind testing and independent replication by a second lab. Share detailed supplemental materials, including step-by-step workflows and raw instrument outputs .

Basic: How to formulate hypothesis-driven research questions for this compound studies?

Answer: Apply the FINER criteria: Ensure questions are Feasible (resource-aligned), Interesting (novel mechanism), Novel (unaddressed in literature), Ethical (nonclinical focus), and Relevant (therapeutic potential). For example: “Does this compound inhibit [Target X] via covalent modification, and how does this vary across isoforms?” Use concept mapping to align hypotheses with experimental design .

Advanced: What interdisciplinary approaches validate this compound’s pharmacokinetic properties?

Answer:

Integrate computational modeling (e.g., molecular dynamics for protein-ligand interactions) with in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability). Cross-reference in silico predictions (e.g., LogP, metabolic sites) with empirical data from LC-MS/MS plasma profiling. Collaborate with medicinal chemists to optimize bioavailability via structural analogs .

Notes on Evidence Utilization:

- Data Presentation : Avoid cluttering figures with excessive chemical structures; prioritize clarity and journal-specific formatting .

- Ethical Compliance : For human-derived data (if applicable), detail participant selection criteria and IRB approvals per and .

- Critical Analysis : Highlight limitations (e.g., assay interference risks) and compare findings to prior studies, addressing contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.